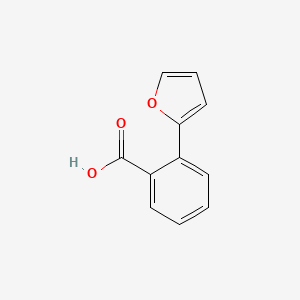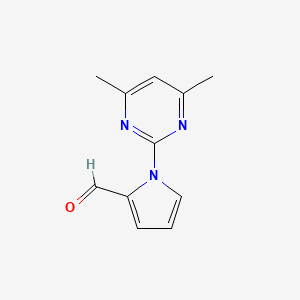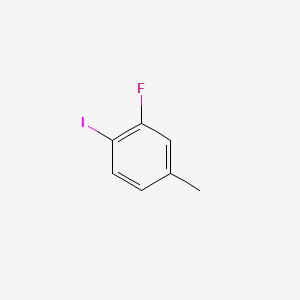
3-氟-4-碘甲苯
描述
3-Fluoro-4-iodotoluene is a chemical compound used in research . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 3-Fluoro-4-iodotoluene involves several steps. The process begins with the dissolution of 4-bromo-3-fluorotoluene in THF, followed by the addition of a n-butyl lithium hexane solution. This mixture is then stirred at a low temperature. Iodine is added to the resultant mixture, and the temperature is slowly increased to room temperature. The organic layer is separated, washed, and dried. The residue is purified by silica gel column chromatography to yield 3-fluoro-4-iodotoluene.Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-iodotoluene is C7H6FI . Its molecular weight is 236.02500 .Chemical Reactions Analysis
3-Fluoro-4-iodotoluene participates in palladium-catalyzed hydroarylation of arylpropiolamides . It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Physical And Chemical Properties Analysis
3-Fluoro-4-iodotoluene has a density of 1.803 g/mL at 25 °C . Its boiling point is 138-139 °C at 9 mmHg .科学研究应用
电化学氟化
3-氟-4-碘甲苯参与了β-二酮化合物的电化学氟化过程,这个过程将氟原子引入β-二酮化合物中。这种方法很重要,因为α-氟-β-二酮化合物是生物活性化合物的重要构建块(Hara et al., 1998)。
催化氟化
在催化氟化中,3-氟-4-碘甲苯用于对1,3-二酮化合物进行氟化。这个过程有效地产生2-氟-1,3-二酮化合物,利用了碘芳烃催化剂的特性(Kitamura et al., 2013)。
光谱分析
对3-氟-4-碘甲苯的光谱性质,如红外(IR)和拉曼光谱进行了广泛研究。这些研究有助于理解二卤代甲苯的电子和振动特性,这些特性在各种科学应用中很有用(Goel, 1984)。
表面科学
在表面科学领域,3-氟-4-碘甲苯有助于研究Ullmann苯偶联反应在Cu(111)表面上的动力学。这项研究对于理解过渡态中的电荷分离性质以及表面化学的进展至关重要(Meyers & Gellman, 1995)。
氟烯烃的合成
该化合物在氟烯烃的立体选择性合成中起着关键作用。这涉及产生氟烯烃碘鎓盐和氟化烯烃的反应,这些在各种合成过程中很重要(Yoshida & Hara, 2008)。
碘氟化
在碘氟化过程中,3-氟-4-碘甲苯与分子碘结合,促进碘和氟在烯烃和炔烃上的马尔科夫型加成。这种方法对于引入特定碘和氟官能团至关重要(Conte et al., 2006)。
热力学研究
这种化合物在研究混合物的热力学方面也很重要,比如与甲苯混合时的过量摩尔焓。这些研究对于理解化学系统中的相互作用和能量变化很重要(Otín et al., 1985)。
反应机理洞察
3-氟-4-碘甲苯用于比较反应机理,例如在酮的α-氟化中。不同的试剂,包括碘代甲苯二氟化物,展示了不同的立体化学结果和机理(Tsushima et al., 1982)。
烯烃二氟化
该化合物用于烯烃的催化二氟化。这个过程以其广泛的官能团耐受性和使用廉价材料如对碘甲苯作为催化剂而显著(Molnár & Gilmour, 2016)。
高压下的晶体学
3-氟-4-碘甲苯有助于理解高压下甲苯卤素衍生物的晶体结构。这对于理解压力如何影响分子结构及其性质至关重要(Sutuła et al., 2017)。
烯烃的氟化
这种化合物被审查其在烯烃氟化中的作用,其中它被指出能够实现独特的氟化反应,包括氟化环收缩和氟环化(Sawaguchi et al., 2000)。
安全和危害
属性
IUPAC Name |
2-fluoro-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYSMVSLDIUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379073 | |
| Record name | 3-Fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodotoluene | |
CAS RN |
452-79-9 | |
| Record name | 2-Fluoro-1-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)


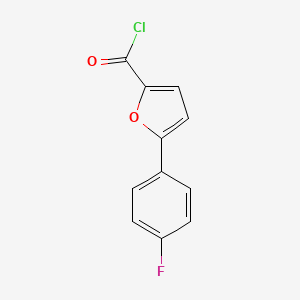
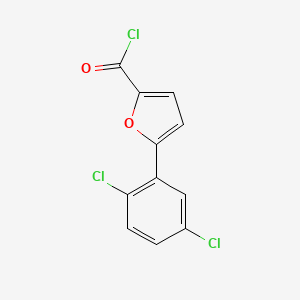
![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)


